molecular formula C18H17N3OS B2465589 Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone CAS No. 681170-11-6

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2465589
CAS No.: 681170-11-6
M. Wt: 323.41
InChI Key: SRNHDWFIUJYEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone is a benzothiazole-derived compound featuring a methanone bridge linked to a 4-phenylpiperazine moiety. Benzothiazoles are heterocyclic scaffolds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . The incorporation of a piperazine ring enhances solubility and modulates receptor binding, making this class of compounds promising candidates for drug development.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(14-6-7-16-17(12-14)23-13-19-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHDWFIUJYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzotriazole Ring Cleavage (BtRC) Methodology

A green synthesis route utilizes polymethylhydrosiloxane (PMHS) for benzothiazole formation. Starting with 4-chlorophenyl-1H-benzo[d]triazole-1-carbodithioate, PMHS mediates radical-induced cleavage under optimized conditions (THF, 90°C, 5 h) to yield benzo[d]thiazole-6-carboxylic acid (69% yield). The carboxylic acid is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM).

Reaction Conditions :

  • Solvent : Anhydrous DCM or THF.
  • Temperature : 0°C to room temperature.
  • Workup : Removal of excess SOCl₂ under reduced pressure.

Acylation of 4-Phenylpiperazine

Protection-Deprotection Strategy

To prevent over-acylation of the piperazine’s secondary amine, a tert-butoxycarbonyl (t-Boc) protection strategy is employed:

Step 1: Protection of 4-Phenylpiperazine
4-Phenylpiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding mono-Boc-protected 4-phenylpiperazine.

Step 2: Acylation with Benzothiazole Carbonyl Chloride
The Boc-protected piperazine reacts with benzo[d]thiazole-6-carbonyl chloride in DCM at 0°C, catalyzed by TEA. The reaction proceeds via nucleophilic acyl substitution, forming the methanone bridge.

Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with saturated sodium bicarbonate (NaHCO₃).

Yield : 72–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Direct Coupling Without Protection

In cases where regioselectivity is achievable, 4-phenylpiperazine directly reacts with benzo[d]thiazole-6-carbonyl chloride in the presence of a stoichiometric base (e.g., TEA or N,N-diisopropylethylamine).

Challenges :

  • Competitive acylation at both piperazine nitrogens.
  • Requires excess acyl chloride (1.5–2.0 equiv) to drive the reaction.

Alternative Synthetic Routes

Reductive Amination of Aldehyde Intermediates

While reductive amination typically forms amine linkages, this method is less applicable for methanone synthesis. However, Swern oxidation of alcohol intermediates to aldehydes (e.g., converting benzo[d]thiazol-6-methanol to the aldehyde) followed by coupling with piperazine derivatives has been explored for related compounds.

Suzuki-Miyaura Cross-Coupling

For benzothiazoles with aryl halide substituents, Suzuki coupling with phenylboronic acids can introduce aromatic groups post-methanone formation. This method is more relevant for functionalized benzothiazoles.

Industrial Scalability and Green Chemistry Considerations

PMHS-Mediated Large-Scale Synthesis

The use of PMHS, a silicone industry byproduct, offers a cost-effective and environmentally benign alternative to traditional reagents like tributyltin hydride. Gram-scale reactions demonstrate comparable efficiency (68–72% yield) to laboratory-scale syntheses.

Optimization Parameters :

  • Solvent : THF (anhydrous).
  • Catalyst : Azobisisobutyronitrile (AIBN, 5 mol%).
  • Temperature : 90°C.

Waste Management and Purification

Industrial production employs crystallization over column chromatography for cost efficiency. Ethanol/water mixtures are effective for recrystallizing the final product.

Analytical Characterization

Critical analytical data for Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone include:

Technique Key Observations
¹H NMR (CDCl₃) δ 7.85 (s, 1H, benzothiazole-H), 7.45–7.30 (m, 5H, phenyl), 3.90–3.40 (m, 8H, piperazine).
IR (KBr) 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole).
MS (ESI+) m/z 352.1 [M+H]⁺.

Chemical Reactions Analysis

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory effects . Additionally, molecular docking studies have revealed its potential to bind to various protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone with similar compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Purity/Yield Key Characterization
This compound (Target) 4-Phenylpiperazine ~367.5 (calculated) Not reported Not reported Likely NMR, LC-MS (inferred)
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) Boc-protected piperazine, carboxylic acid ~447.5 258 (reported) Not specified NMR, LC-MS, Rf = 0.16
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) Boc-piperazine, phenylcarbamoyl ~508.6 216 Not specified NMR, LC-MS, Rf = 0.54
N-(2-(2-(Thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7t) Thiazol-2-ylamino, methoxybenzamide ~498.9 237.7–239.1 92% purity NMR, MS, cell-based assays
(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone Benzylpiperazine, 4-methylpiperidine ~447.6 Not reported 98% purity Not specified
Morpholine(2-(piperidin-1-yl)benzo[d]thiazol-6-yl)-methanone (5d) Morpholine, piperidine 373.4 Not reported 70% yield LC-MS, elemental analysis
Key Observations:

Substituent Effects on Melting Points :

  • The Boc-protected piperazine derivative (compound 3) exhibits a higher melting point (258°C) compared to the phenylcarbamoyl analogue (4a, 216°C), likely due to stronger hydrogen bonding from the carboxylic acid group .
  • Compound 7t, with a rigid thiazole ring and methoxybenzamide group, shows the highest melting point (237.7–239.1°C), suggesting enhanced crystallinity from planar aromatic systems .

Morpholine-substituted analogues (e.g., 5d) exhibit lower molecular weights (~373 g/mol) and distinct solubility profiles due to the oxygen-rich morpholine ring .

Synthetic Yields and Purity :

  • Morpholine derivative 5d is synthesized in 70% yield, while the benzylpiperazine analogue () is reported at 98% purity, indicating optimized synthetic protocols for piperazine-linked benzothiazoles .

Analytical Characterization

All compounds were validated using NMR, LC-MS, and elemental analysis. For example:

  • Compound 5d : LC-MS [M+1]+ at m/z 373.4 and elemental analysis (C:61.02%, H:4.52%) confirm synthesis accuracy .
  • Compound 7t: High-resolution MS and NMR data corroborate the thiazole-2-ylamino substituent’s integration .

Biological Activity

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone, commonly referred to as BTPM, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

BTPM is synthesized through the reaction of 6-chloro-benzo[d]thiazole with 4-phenylpiperazine. The synthesis typically involves heating the reactants in the presence of a base, such as potassium carbonate, in solvents like dimethylformamide (DMF) or ethanol. Alternative methods, including microwave-assisted synthesis, have been explored to enhance yield and reduce reaction time.

The molecular formula of BTPM is C18H20N2OS, and its structure includes a benzo[d]thiazole ring fused with a phenylpiperazine moiety. The presence of a carbonyl group contributes to its reactivity and biological properties.

Biological Activities

Anticancer Properties
Research has shown that BTPM exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been tested against breast cancer cells (MCF-7) and other tumor types, demonstrating selective cytotoxicity. The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular proliferation pathways .

Table 1: Antiproliferative Activity of BTPM Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HCT-1510.0Disruption of tubulin polymerization

Mechanism of Action
The anticancer activity of BTPM is linked to its ability to induce apoptosis through the modulation of key proteins involved in cell survival and death. Studies indicate that it may downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax and CDKN1A . Additionally, molecular docking studies suggest that BTPM may interact with tubulin, leading to cell cycle disruption.

Anti-inflammatory Effects
Similar compounds in the benzothiazole class have shown anti-inflammatory properties. BTPM's potential as an anti-inflammatory agent is under investigation, with preliminary studies indicating activity against inflammatory pathways .

Case Studies and Research Findings

A study published in MDPI highlighted the structure-activity relationship (SAR) analysis for derivatives similar to BTPM, indicating that modifications to the phenyl ring significantly affect cytotoxicity . Another research effort demonstrated that certain analogs could inhibit P-glycoprotein, enhancing their efficacy in cancer treatment by preventing drug efflux from cancer cells .

Future Directions

The ongoing research into BTPM aims to explore its full therapeutic potential beyond oncology. Investigations into its effects on neurological disorders and infectious diseases are also underway. The compound's ability to serve as a pharmacophore for developing new drugs is particularly promising.

Q & A

Q. What are the common synthetic routes for Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.12).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the benzothiazole and piperazine rings.
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using density-functional theory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer: SAR studies should focus on:

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the benzothiazole ring to assess impacts on bioactivity.
  • Piperazine Variants : Replace 4-phenylpiperazine with other piperazine derivatives (e.g., 4-benzhydrylpiperazine) to probe receptor selectivity.
  • Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, with IC₅₀ values as metrics. Key Finding : Derivatives with electron-withdrawing groups on the benzothiazole ring show enhanced cytotoxicity (e.g., IC₅₀ = 12.5 µM vs. 45 µM for unmodified analogs) .

Q. What mechanisms underlie contradictory data in reported antiproliferative activities of benzothiazole derivatives?

Methodological Answer: Discrepancies may arise from:

  • Cell Line Variability : Differences in membrane permeability or metabolic pathways (e.g., CYP450 expression).
  • Experimental Design : Varying incubation times (24 vs. 48 hours) or serum concentrations in culture media.
  • Compound Stability : Degradation under physiological conditions (e.g., pH 7.4, 37°C) affects bioavailability. Resolution :
  • Standardize protocols (e.g., CLSI guidelines).
  • Include stability studies (HPLC monitoring) and control for batch-to-batch variability .

Q. How can mitochondrial apoptosis pathways be investigated for this compound’s mechanism of action?

Methodological Answer:

  • Flow Cytometry : Detect apoptosis via Annexin V/PI staining.
  • Western Blotting : Measure pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).
  • Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 dye to assess depolarization. Example Result : A 2-fold increase in caspase-3 activation and ΔΨm loss at 10 µM concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.